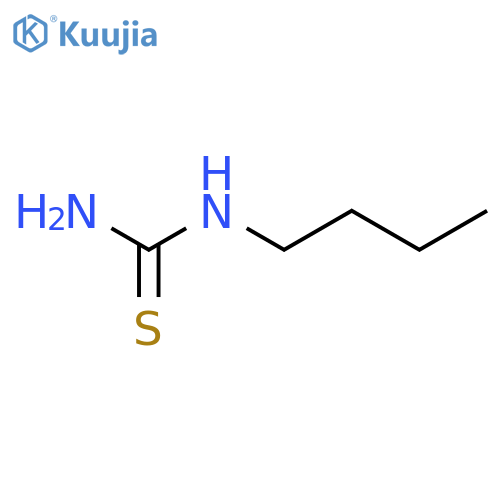Cas no 1516-32-1 (1-Butyl-2-thiourea)

1-Butyl-2-thiourea structure
商品名:1-Butyl-2-thiourea
1-Butyl-2-thiourea 化学的及び物理的性質
名前と識別子
-
- butyl-2-thiourea
- n-Butylthiourea
- 1-Butylthiourea
- 1-Butyl-2-thiourea
- butylthiourea
- N-(n-Butyl)thiourea
- usafd-5
- butyl-thioure
- BUTYL-THIOUREA
- 1-N-BUTYLTHIOUREA
- 1-butyl-2-thio-ure
- N-(n-Butyl)thiourea, 98%
- Thiourea, butyl-
- Thiourea, N-butyl-
- n-Butyl thiourea
- USAF D-5
- Urea, 1-butyl-2-thio-
- 4DX8I3D6G6
- amino(butylamino)methane-1-thione
- butyl isothiourea
- NSC202953
- WLN: SUYZM4
- GMEGXJPUFRVCPX-
- UNII-4DX8I3D6G6
- SCHEMBL10878067
- MFCD00022173
- CS-0132422
- NSC-202953
- SCHEMBL144837
- T70321
- A809200
- Z56930717
- BRN 1744779
- 1516-32-1
- AKOS001073551
- FT-0633622
- 4-04-00-00584 (Beilstein Handbook Reference)
- EN300-06602
- EINECS 216-165-9
- NS00024943
- B4971
- HMS1783O04
- NCGC00323601-01
- AB01319167-02
- DTXSID5061744
- NSC 202953
- GMEGXJPUFRVCPX-UHFFFAOYSA-N
- AS-11539
- Thiourea,N-butyl-
- DB-019096
-
- MDL: MFCD00022173
- インチ: 1S/C5H12N2S/c1-2-3-4-7-5(6)8/h2-4H2,1H3,(H3,6,7,8)
- InChIKey: GMEGXJPUFRVCPX-UHFFFAOYSA-N
- ほほえんだ: S=C(N([H])[H])N([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
- BRN: 1744779
計算された属性
- せいみつぶんしりょう: 132.07200
- どういたいしつりょう: 132.072
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 72.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 3
- トポロジー分子極性表面積: 70.1
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 色と性状: 白色固体。
- 密度みつど: 1.005 (estimate)
- ゆうかいてん: 75.0 to 79.0 deg-C
- ふってん: 245°C (estimate)
- フラッシュポイント: 76.1°C
- 屈折率: 1.5300 (estimate)
- PSA: 70.14000
- LogP: 1.71090
- 最大波長(λmax): 237(EtOH aq.)(lit.)
- ようかいせい: 水に溶けない。
1-Butyl-2-thiourea セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H302-H315-H319-H402
- 警告文: P264-P270-P273-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- 危険物輸送番号:2811
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36/37/39
- RTECS番号:YS4375000
- リスク用語:R22
- ちょぞうじょうけん:Store at room temperature
- 危険レベル:IRRITANT
- セキュリティ用語:S22;S36/37
- 包装グループ:III
- TSCA:Yes
- 包装等級:III
1-Butyl-2-thiourea 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
1-Butyl-2-thiourea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | T8102930-5g |
1-Butylthiourea |
1516-32-1 | >98.0%(N) | 5g |
RMB 984.00 | 2025-02-21 | |
| abcr | AB149563-1 g |
1-Butyl-2-thiourea, 97%; . |
1516-32-1 | 97% | 1 g |
€78.00 | 2023-07-20 | |
| Enamine | EN300-06602-10.0g |
butylthiourea |
1516-32-1 | 96% | 10g |
$110.0 | 2023-05-03 | |
| Enamine | EN300-06602-1.0g |
butylthiourea |
1516-32-1 | 96% | 1g |
$26.0 | 2023-05-03 | |
| TRC | B701350-1g |
1-Butyl-2-thiourea |
1516-32-1 | 1g |
$ 80.00 | 2022-06-06 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L09654-2g |
N-(n-Butyl)thiourea, 98% |
1516-32-1 | 98% | 2g |
¥977.00 | 2023-03-09 | |
| Fluorochem | 018343-1g |
1-Butyl-2-thiourea |
1516-32-1 | 98.0% | 1g |
£19.00 | 2022-03-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4971-1G |
1-Butylthiourea |
1516-32-1 | >98.0%(N) | 1g |
¥310.00 | 2024-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1203062-5g |
1-Butylthiourea |
1516-32-1 | 98% | 5g |
¥176.00 | 2023-11-21 | |
| Aaron | AR001O4R-1g |
Thiourea, N-butyl- |
1516-32-1 | 98% | 1g |
$5.00 | 2025-01-21 |
1-Butyl-2-thiourea 関連文献
-
1. Self-association of new mixed-ligand diimine–N-acyl-N′,N′-dialkyl thioureate complexes of platinum(II) in acetonitrile solution??Klaus R. Koch,Cheryl Sacht,Claire Lawrence J. Chem. Soc. Dalton Trans. 1998 689
-
Natalie J. Andrews,Cally J. E. Haynes,Mark E. Light,Stephen J. Moore,Christine C. Tong,Jeffery T. Davis,William A. Harrell Jr.,Philip A. Gale Chem. Sci. 2011 2 256
-
Monika Obrzud,Maria Rospenk,Aleksander Koll Phys. Chem. Chem. Phys. 2014 16 3209
-
4. Thiadiazoles and thiadiazolines. Part 2. Δ2-1,3,4-Thiadiazoline-4-carboxamidines derived from substituted acyclic thioureasStephen F. Moss,David R. Taylor J. Chem. Soc. Perkin Trans. 1 1982 1981
-
5. 223. Acyl isothiocyanates. Part II. Reactions of aroyl isothiocyanates with amines and amino-acids in aqueous solutionD. T. Elmore,J. R. Ogle J. Chem. Soc. 1958 1141
1516-32-1 (1-Butyl-2-thiourea) 関連製品
- 109-57-9(Allylthiourea)
- 6938-68-7(1-Amino-1-methylthiourea)
- 79-19-6(aminothiourea)
- 534-13-4(N,N'-Dimethylthiourea)
- 1752-30-3(Acetone thiosemicarbazone)
- 96-45-7(2-Imidazolidinethione)
- 598-52-7(methylthiourea)
- 109-46-6(1,3-Dibutyl-2-thiourea)
- 142-46-1(2,5-Dithiobiurea)
- 2302-88-7(N-{Thio(carbonoimidyl)amino}acetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1516-32-1)1-Butyl-2-thiourea

清らかである:99%/99%/99%
はかる:10g/50g/5g
価格 ($):284.0/1136.0/154.0